N-Methylpyrrolidine-1-carbothiohydrazide

Description

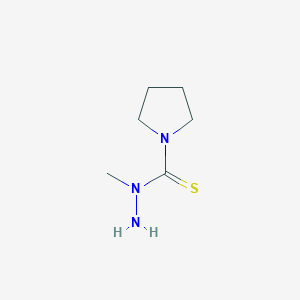

Structure

3D Structure

Properties

IUPAC Name |

N-methylpyrrolidine-1-carbothiohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3S/c1-8(7)6(10)9-4-2-3-5-9/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVMYNGLLHYXIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)N1CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60523043 | |

| Record name | N-Methylpyrrolidine-1-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85748-58-9 | |

| Record name | N-Methylpyrrolidine-1-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of N Methylpyrrolidine 1 Carbothiohydrazide

Cyclocondensation Reactions of N-Methylpyrrolidine-1-carbothiohydrazide

Cyclocondensation reactions are fundamental in heterocyclic chemistry for the synthesis of various ring systems. Thiohydrazides, in general, are versatile precursors for such transformations due to the presence of multiple nucleophilic centers. It is anticipated that this compound would participate in similar reactions.

Formation of Five-Membered Heterocyclic Rings (e.g., 1,3,4-Thiadiazoles, Pyrazoles, Thiazoles)

The synthesis of five-membered heterocycles is a common application of thiosemicarbazide (B42300) and its derivatives. These reactions typically involve condensation with bifunctional electrophiles.

1,3,4-Thiadiazoles: The formation of 1,3,4-thiadiazoles often proceeds through the reaction of a thiohydrazide derivative with reagents like carbon disulfide, isothiocyanates, or carboxylic acid derivatives under cyclizing conditions. While numerous studies detail the synthesis of 1,3,4-thiadiazoles from various thiosemicarbazides, no literature specifically describes this reaction for this compound. nih.govwikipedia.orgnih.govresearchgate.net

Pyrazoles: Pyrazole synthesis typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comderpharmachemica.comresearchgate.netorganic-chemistry.org The thiohydrazide moiety of this compound could potentially serve as the hydrazine source for pyrazole formation, but specific examples are not available in the scientific literature.

Thiazoles: The Hantzsch thiazole synthesis, involving the reaction of a thioamide with an α-halo ketone, is a classic method for forming the thiazole ring. nih.govbeilstein-journals.orgnih.gov It is plausible that this compound could react in a similar manner, but no studies have been published to confirm this reactivity.

Formation of Six-Membered Heterocyclic Rings (e.g., Triazines)

The synthesis of triazine rings from hydrazine derivatives often involves reactions with compounds containing adjacent carbonyl or nitrile groups. rsc.orgnih.govsemanticscholar.org For instance, 1,2,4-triazines can be formed from the reaction of hydrazides with 1,2-dicarbonyl compounds. No specific studies detailing the formation of triazines from this compound have been identified.

Role of Electrophilic and Nucleophilic Reagents in Cyclization

In the absence of specific studies on this compound, the roles of electrophilic and nucleophilic reagents can only be discussed in a general context based on the reactivity of related thiohydrazides. Electrophilic reagents, such as α-halo ketones, dicarbonyl compounds, and acid chlorides, provide the carbon backbone for the new heterocyclic ring, while the thiohydrazide acts as the nucleophilic component, contributing the heteroatoms. The specific reaction pathway and the resulting heterocyclic system are determined by the nature of the electrophile and the reaction conditions.

Nucleophilic and Electrophilic Reactivity of the Thiohydrazide Functional Group

The thiohydrazide functional group possesses both nucleophilic (amino and thioamide sulfur) and potentially electrophilic (thiocarbonyl carbon) centers.

Reactions with Carbonyl Compounds and Their Derivatives

The hydrazine moiety of thiohydrazides is known to react with aldehydes and ketones to form hydrazones. This is a standard reaction for hydrazine derivatives. It is expected that this compound would undergo similar condensation reactions with carbonyl compounds. However, specific studies detailing these reactions and the properties of the resulting products for this particular compound are not available.

Reactions with Alkylating and Acylating Agents

The nitrogen and sulfur atoms of the thiohydrazide group are nucleophilic and can react with alkylating and acylating agents.

Alkylation: Alkylation can occur at the nitrogen or sulfur atoms, depending on the reaction conditions and the nature of the alkylating agent. For instance, reaction with alkyl halides could lead to S-alkylated or N-alkylated products. No specific studies on the alkylation of this compound have been found.

Acylation: Acylation with agents like acid chlorides or anhydrides would be expected to occur at the terminal nitrogen atom of the hydrazine moiety. This is a common reaction for hydrazine derivatives. However, there is no specific literature describing the acylation of this compound.

Tautomeric Equilibria and Isomerization Processes in this compound

This compound, like other thiosemicarbazide derivatives, is capable of existing in multiple tautomeric forms due to the presence of labile protons and multiple lone-pair bearing atoms. The primary tautomerism observed in these systems is the thione-thiol equilibrium.

The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form (or iminothiol) contains a carbon-sulfur single bond with the proton residing on the sulfur atom, forming a thiol group (-SH), and a carbon-nitrogen double bond (C=N). The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents.

Computational studies on similar thiosemicarbazone molecules, which share the carbothiohydrazide core, have been conducted using Density Functional Theory (DFT) to determine the relative stabilities of the possible tautomers. These studies generally indicate that the thione form is the most stable tautomer in both the gas phase and in various solvents. The stability of the thione tautomer is often attributed to the greater strength of the C=S bond compared to the C=N bond in the thiol form.

In addition to the thione-thiol tautomerism, rotational isomers (conformers) can also exist due to restricted rotation around the C-N bonds. The planarity of the thiosemicarbazide backbone is a key factor in determining the conformational preferences.

Below is an illustrative data table summarizing the potential tautomeric and isomeric forms of this compound, based on general findings for related compounds.

| Tautomer/Isomer Type | Structural Description | Key Features | Relative Stability (General Trend) |

| Thione Tautomer | Contains a C=S double bond. The N-methylpyrrolidine group and the hydrazide moiety are attached to the thiocarbonyl carbon. | Characterized by a strong C=S bond. | Generally the most stable form. |

| Thiol (Iminothiol) Tautomer | Contains a C-S single bond with a proton on the sulfur (SH group) and a C=N double bond in the backbone. | Can be stabilized in certain environments or upon coordination to metal ions. | Generally less stable than the thione form. |

| Rotational Isomers (Conformers) | Different spatial arrangements of the N-methylpyrrolidine ring and the hydrazide group relative to the C-N bonds. | Interconversion between conformers is typically rapid at room temperature. | Energy differences are usually small. |

Note: The relative stabilities are general trends observed for similar compounds and may vary for this compound.

Experimental investigation of these equilibria for this compound would likely involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). ¹H and ¹³C NMR spectroscopy can provide valuable information on the predominant tautomeric form in solution by analyzing the chemical shifts of the protons and carbons near the thione/thiol group. For instance, the chemical shift of the carbon in the C=S group is typically found at a different frequency compared to the carbon in a C-S or C=N group.

Detailed Reaction Pathway Elucidation and Transition State Analysis through Chemical Kinetics

The elucidation of reaction pathways and the analysis of transition states for reactions involving this compound would rely heavily on a combination of experimental kinetic studies and computational chemistry. The carbothiohydrazide moiety is a versatile functional group that can participate in a variety of reactions, most notably cyclization reactions to form heterocyclic compounds such as thiadiazoles and triazoles.

Reaction Pathway Elucidation:

The general approach to elucidating the reaction pathway for a reaction involving this compound would involve:

Identification of Reactants, Products, and Intermediates: This is typically achieved through spectroscopic methods (NMR, IR, Mass Spectrometry) and chromatographic techniques.

Isotope Labeling Studies: Replacing specific atoms with their isotopes (e.g., ¹³C, ¹⁵N, or ²H) can help to track the movement of atoms throughout the reaction mechanism.

Transition State Analysis:

Transition state theory is a cornerstone of understanding reaction mechanisms at a molecular level. For a compound like this compound, computational methods, particularly DFT, are invaluable tools for studying transition states.

A typical computational workflow for transition state analysis would include:

Mapping the Potential Energy Surface (PES): This involves calculating the energy of the system as a function of the geometric coordinates of the atoms. Reactants and products correspond to minima on the PES, while transition states are first-order saddle points.

Locating Transition State Structures: Various algorithms can be used to find the geometry of the transition state connecting the reactants and products.

Frequency Calculations: A vibrational frequency analysis is performed on the located transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product minima, confirming that the correct transition state has been found.

The activation energy (Ea) for the reaction can be calculated as the difference in energy between the transition state and the reactants. This value can then be compared with experimental data obtained from kinetic studies.

Below is a hypothetical data table illustrating the type of information that could be generated from a computational study on a cyclization reaction of this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State | Imaginary Frequency (cm⁻¹) |

| Step 1: Nucleophilic Attack | Reactant Complex | 0.0 | - | - |

| Transition State 1 | +15.2 | N-C bond forming: 2.1 Å; C-O bond breaking: 1.8 Å | -350 | |

| Intermediate 1 | -5.8 | - | - | |

| Step 2: Dehydration | Intermediate 1 | -5.8 | - | - |

| Transition State 2 | +25.6 | O-H bond forming: 1.5 Å; C-N bond rotating | -520 | |

| Product Complex | -12.3 | - | - |

Note: This data is purely illustrative and does not represent actual experimental or computational results for this compound.

Coordination Chemistry of N Methylpyrrolidine 1 Carbothiohydrazide As a Ligand

Chelation Modes and Ligand Denticity of N-Methylpyrrolidine-1-carbothiohydrazide

The chelation behavior of this compound is predicted to be highly versatile, capable of acting as a monodentate, bidentate, or even a bridging polydentate ligand. This flexibility is a hallmark of the thiocarbohydrazide (B147625) family and is influenced by factors such as the metal ion's nature, the reaction conditions, and the solvent medium. nih.gov

Monodentate Coordination Mechanisms

In its simplest coordination mode, this compound can act as a monodentate ligand. Coordination is most likely to occur through the sulfur atom of the thiocarbonyl group (C=S), which is a soft donor and readily coordinates to soft metal ions. This type of interaction is common for thioamide and thiourea-type ligands. Coordination solely through one of the nitrogen atoms is also possible but generally less favored than sulfur donation. In certain complexes, particularly with pseudo-halide co-ligands, thiocarbohydrazone ligands have been observed to coordinate as monodentate ligands. inorgchemres.org

Bidentate and Polydentate Chelation Modes

The most common and stable coordination mode for thiocarbohydrazide derivatives involves bidentate chelation, forming a stable five-membered ring with a metal center. idosi.org For this compound, this would typically involve the sulfur atom of the thiocarbonyl group and the nitrogen atom of the adjacent secondary amine. This N,S donor set is a powerful chelating motif found in a vast array of metal complexes. ias.ac.in

Furthermore, the terminal primary amine nitrogen can also participate in coordination, leading to different bidentate or even tridentate chelation modes. For instance, coordination could occur through the two nitrogen atoms of the hydrazine (B178648) moiety. However, the N,S chelation is generally more prevalent. In polynuclear complexes, the ligand can act as a bridging ligand, coordinating to two or more metal centers simultaneously. Thiocarbohydrazide itself has been shown to form trinuclear complexes where it bridges multiple metal centers. nih.govresearchgate.net

The denticity and chelation modes of analogous thiocarbohydrazone ligands with various metal ions are summarized in the table below.

| Metal Ion | Ligand Type | Chelation Mode | Resulting Complex Geometry |

| Cu(II) | Thiocarbohydrazone | Bidentate (N,S) | Square Planar |

| Ni(II) | Thiocarbohydrazone | Bidentate (N,S) | Octahedral |

| Co(II) | Thiocarbohydrazone | Bidentate (N,S) | Octahedral |

| Zn(II) | Thiocarbohydrazone | Bidentate (N,S) | Tetrahedral |

| Fe(III) | Thiocarbohydrazone | Bidentate (N,S) | Octahedral |

This table is a representative summary based on the coordination behavior of various thiocarbohydrazone ligands as reported in the literature. core.ac.ukresearchgate.net

Role of Deprotonation in Ligand Behavior

A critical aspect of the coordination chemistry of thiocarbohydrazides is the tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. nih.gov In the presence of a base or upon coordination to a metal ion, the ligand can be deprotonated to its thiol form. This deprotonation significantly enhances its coordinating ability and is a key step in the formation of many stable metal complexes.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound would likely follow well-established procedures for other thiocarbohydrazide and thiosemicarbazone ligands. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent.

Formation of Mononuclear Metal Complexes

Mononuclear complexes are typically synthesized by reacting a metal salt with the ligand in a 1:1 or 1:2 metal-to-ligand molar ratio. The choice of solvent is crucial and often depends on the solubility of the reactants. Ethanol (B145695), methanol (B129727), and DMF are commonly used solvents. researchgate.net The reaction is often carried out at elevated temperatures to facilitate complex formation.

For example, a typical synthesis of a mononuclear complex would involve dissolving the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salt) in a solvent and adding a solution of this compound in the same or a miscible solvent. The mixture is then refluxed for a period of time, after which the complex precipitates out of the solution upon cooling or the addition of a non-polar solvent. The geometry of the resulting mononuclear complex will depend on the coordination number and the nature of the metal ion. For instance, Cu(II) complexes are often square planar, while Ni(II) and Co(II) complexes are typically octahedral. core.ac.uk Mononuclear iron hydrazine and hydrazido complexes have also been synthesized and characterized. nih.gov

Design and Synthesis of Polynuclear and Supramolecular Coordination Assemblies

The multidentate nature of this compound makes it an excellent candidate for the construction of polynuclear and supramolecular architectures. The bridging capability of the thiocarbohydrazide backbone can be exploited to link multiple metal centers, leading to the formation of dimers, trimers, or extended coordination polymers. nih.govresearchgate.net

The synthesis of polynuclear complexes often involves careful control of the reaction stoichiometry and the use of appropriate ancillary ligands that can facilitate bridging interactions. For instance, the use of small anionic ligands like halides or pseudohalides can promote the formation of bridged structures. inorgchemres.org Self-assembly processes, where the final structure is dictated by the inherent coordination preferences of the metal ions and the ligand, are commonly employed to generate complex supramolecular assemblies. The formation of polynuclear tin(II) complexes with thiocarbohydrazide has been reported, which can then act as metalloligands to form even larger heterometallic assemblies. nih.govresearchgate.net

The design of such complex structures is an active area of research, driven by the potential applications of these materials in catalysis, magnetism, and materials science.

Influence of Metal Centers on Ligand Conformation and Bonding Interactions

The identity of the central metal ion plays a crucial role in determining the final geometry of the coordination complex, which in turn dictates the conformation of the this compound ligand. nih.gov Upon complexation, significant changes in the ligand's bond lengths and angles are expected. Typically, coordination through the sulfur and a nitrogen atom would lead to the formation of a stable five-membered chelate ring.

The interaction with different metal ions (e.g., Fe(II/III), Co(II), Ni(II), Cu(II), Zn(II)) can lead to distinct coordination geometries such as octahedral, tetrahedral, or square planar. nih.govmdpi.com This variation in geometry directly impacts the torsional angles within the ligand backbone. For instance, studies on related thiosemicarbazone ligands have shown that the metal ion can enforce a specific conformation (e.g., cis or trans) around the C-N bond of the thioamide group to minimize steric hindrance and optimize bonding interactions within the coordination sphere. nih.gov

The deprotonation of the hydrazinic NH group upon coordination is a common feature for many thiosemicarbazide-based ligands, which affects the charge of the complex and the nature of the metal-ligand bond. nih.gov The specific metal ion influences whether deprotonation occurs. For example, harder metal ions might favor coordination with the neutral ligand, while softer, more polarizing cations might promote deprotonation to form a more stable, anionic ligand complex.

The table below summarizes expected changes in key bond lengths of a thiocarbohydrazide-like moiety upon coordination to a generic transition metal (M), based on data from analogous systems.

| Bond | Typical Length in Free Ligand (Å) | Expected Change upon Coordination to Metal (M) | Reason for Change |

|---|---|---|---|

| C=S | ~1.68 - 1.71 | Lengthening (e.g., to ~1.75) | Coordination of sulfur to the metal center weakens the C=S double bond character. |

| C-N (hydrazinic) | ~1.34 - 1.37 | Shortening (e.g., to ~1.32) | Increased double bond character due to electron delocalization within the chelate ring. |

| N-N | ~1.39 - 1.41 | Lengthening (e.g., to ~1.43) | Participation of the hydrazinic nitrogen in the chelate ring alters its hybridization and bond strength. |

Investigation of Electronic Structure and Bonding in Coordination Compounds

The electronic structure of complexes formed with this compound would be characterized by a combination of sigma (σ) donation and potentially pi (π) interactions between the ligand and the metal center. The primary bonding interaction is the σ-donation from the lone pairs of the sulfur and nitrogen donor atoms into the vacant d-orbitals of the transition metal. acs.orglibretexts.org

Computational studies, such as Density Functional Theory (DFT), on similar S,N-donor ligand complexes provide insight into the molecular orbital (MO) composition. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In many transition metal complexes with thiosemicarbazone-type ligands, the HOMO often has significant contribution from the ligand, particularly the sulfur atom, while the LUMO is typically centered on the metal d-orbitals. rsc.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the electronic properties and reactivity of the complex.

The nature of the metal-ligand bond can range from predominantly electrostatic to significantly covalent, depending on the metal ion and the ligand's electronic properties. The exchange of donor atoms, for instance replacing a nitrogen donor with a sulfur donor, can considerably increase the electron density at the metal center, indicating a high degree of covalency in the metal-sulfur bond. acs.org

The table below presents hypothetical electronic structure data for a representative octahedral complex of this compound with a divalent metal ion, based on general trends observed in related systems.

| Property | Predicted Value/Observation | Implication |

|---|---|---|

| HOMO Character | Primarily ligand-based (S and N orbitals) | The ligand is the primary site of oxidation. |

| LUMO Character | Primarily metal d-orbital based | The metal ion is the primary site of reduction. |

| HOMO-LUMO Gap | Variable, depends on the metal | Influences the color and electronic transitions of the complex. |

| Mulliken Charge on Metal | Lower than the formal oxidation state | Indicates significant ligand-to-metal charge donation and covalent character in the M-L bonds. |

Ligand Field Theory and Spectroscopic Correlates of Metal-Ligand Interactions

Ligand Field Theory (LFT) is a powerful model for explaining the electronic spectra and magnetic properties of transition metal complexes. wikipedia.orgfiveable.me When this compound coordinates to a transition metal ion, the electrostatic field created by the sulfur and nitrogen donor atoms removes the degeneracy of the metal's d-orbitals. fiveable.me The magnitude of this splitting, known as the ligand field splitting parameter (Δ), depends on the metal ion, its oxidation state, the coordination geometry, and the field strength of the ligand. uci.edu

The electronic absorption spectra of these complexes in the visible and ultraviolet regions are expected to be dominated by d-d transitions and charge-transfer bands. uomustansiriyah.edu.iqlibretexts.org

d-d Transitions: These involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital (e.g., from t₂g to e_g in an octahedral complex). These transitions are typically weak in intensity but provide direct information about the ligand field splitting parameter (Δ). nowgonggirlscollege.co.in For instance, d¹, d⁴ (high spin), d⁶ (high spin), and d⁹ complexes are expected to show a single broad absorption band corresponding to this transition. nowgonggirlscollege.co.in

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between orbitals that are predominantly metal in character and those that are predominantly ligand in character. Ligand-to-Metal Charge Transfer (LMCT) bands are common for ligands with easily oxidized donor atoms like sulfur. libretexts.org

Magnetic susceptibility measurements provide information about the number of unpaired electrons in the complex, which helps in determining the d-electron configuration (high-spin or low-spin) and, consequently, the coordination geometry. mdpi.comfiveable.me For example, an octahedral Ni(II) complex (d⁸) would be paramagnetic with two unpaired electrons, while a square planar Ni(II) complex would be diamagnetic with no unpaired electrons. mdpi.com

The following table correlates typical spectroscopic and magnetic data with the coordination environment for hypothetical first-row transition metal complexes of an S,N-bidentate ligand like this compound.

| Metal Ion (Configuration) | Typical Geometry | Magnetic Moment (B.M.) | Key Electronic Transitions (d-d) |

|---|---|---|---|

| Co(II) (d⁷) | Octahedral (High Spin) | ~4.7 - 5.2 | ³T₁g → ³T₂g, ³T₁g → ³A₂g, ³T₁g → ³T₁g(P) |

| Ni(II) (d⁸) | Octahedral | ~2.9 - 3.4 | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) |

| Cu(II) (d⁹) | Distorted Octahedral | ~1.8 - 2.2 | ²E_g → ²T₂g (often a single broad band) |

| Zn(II) (d¹⁰) | Tetrahedral | Diamagnetic (0) | No d-d transitions. |

Advanced Applications of N Methylpyrrolidine 1 Carbothiohydrazide in Chemical Synthesis and Catalysis

Role in Novel Organic Transformation Reactions

Participation in Carbon-Carbon Bond Forming Reactions

There is no available literature detailing the participation of N-Methylpyrrolidine-1-carbothiohydrazide in carbon-carbon bond forming reactions.

Involvement in Advanced Heteroatom Functionalization Strategies

Information regarding the involvement of this compound in advanced heteroatom functionalization strategies is not present in the available scientific literature.

Catalytic Applications of this compound-Derived Systems

Design and Implementation in Homogeneous Catalysis

No studies detailing the design, synthesis, and implementation of this compound-derived systems in homogeneous catalysis were identified.

Potential for Heterogeneous Catalysis through Surface Modification

There is no research available on the potential of this compound for use in heterogeneous catalysis through surface modification.

Due to the lack of specific and detailed information in the public domain regarding the advanced applications of this compound in chemical synthesis and catalysis, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline. The compound appears to be a niche chemical with limited reported applications in the specified advanced fields.

Integration into Automated and High-Throughput Synthetic Platforms

The progression of chemical synthesis and catalyst development has been significantly accelerated by the adoption of automated and high-throughput platforms. These technologies enable the rapid synthesis and screening of large numbers of compounds, which is crucial in fields like drug discovery and materials science. For a compound such as this compound, integration into these platforms would involve its use as a key building block in the automated synthesis of diverse molecular libraries.

Automated synthesis platforms, often utilizing robotic liquid handlers and reactor systems, can perform a multitude of reactions in parallel, in formats such as 96-well or 384-well plates. chemdiv.com The use of such systems dramatically increases the efficiency of chemical synthesis, allowing for the creation of large libraries of derivatives from a common scaffold. In the context of this compound, its carbothiohydrazide group could be reacted with a variety of electrophiles, such as aldehydes, ketones, or acyl chlorides, in an automated fashion to generate a library of thiosemicarbazones or related heterocyclic compounds.

High-throughput screening (HTS) is a subsequent step where the synthesized libraries are rapidly tested for a specific biological activity or catalytic performance. nih.govufl.edu This process also relies heavily on automation and robotics to test thousands of compounds in a short period. chemdiv.com For instance, if a library derived from this compound is being screened for potential anticancer activity, each compound would be automatically dispensed into wells containing cancer cells, and cell viability would be measured using a high-throughput imaging or luminescence-based assay.

The data generated from HTS is then analyzed to identify "hits," which are compounds that exhibit the desired activity. chemdiv.com These hits can then be selected for further optimization. The entire workflow, from automated synthesis to high-throughput screening and data analysis, creates a powerful engine for discovery.

The miniaturization of these processes to the nanoscale further enhances their efficiency by reducing the consumption of reagents and solvents, making the discovery process more cost-effective and environmentally sustainable. nih.govnih.gov Technologies like acoustic dispensing can be used to handle nanoliter volumes of reagents with high precision, enabling the synthesis and screening of libraries in high-density formats like 1536-well plates. nih.gov

Below are illustrative data tables representing the kind of information that would be generated if this compound were integrated into an automated synthesis and high-throughput screening workflow for the discovery of novel enzyme inhibitors.

Table 1: Representative Library Synthesis from this compound via Automated Parallel Synthesis

| Compound ID | Aldehyde/Ketone Reactant | Reaction Solvent | Yield (%) | Purity (%) |

| NMPCH-001 | Benzaldehyde | Ethanol (B145695) | 85 | >95 |

| NMPCH-002 | 4-Chlorobenzaldehyde | Methanol (B129727) | 82 | >95 |

| NMPCH-003 | 2-Hydroxybenzaldehyde | Isopropanol | 78 | >95 |

| NMPCH-004 | Acetophenone | Ethanol/Water (1:1) | 75 | >95 |

| NMPCH-005 | Cyclohexanone | N-Methylpyrrolidone | 88 | >95 |

Table 2: Illustrative High-Throughput Screening Data for NMPCH-Derived Library Against a Target Enzyme

| Compound ID | Concentration (µM) | Enzyme Inhibition (%) | Hit Status |

| NMPCH-001 | 10 | 12.5 | Not a Hit |

| NMPCH-002 | 10 | 85.2 | Hit |

| NMPCH-003 | 10 | 45.7 | Not a Hit |

| NMPCH-004 | 10 | 5.6 | Not a Hit |

| NMPCH-005 | 10 | 92.1 | Hit |

These tables exemplify the systematic approach of automated and high-throughput platforms, where the synthesis of a focused library of compounds is followed by their rapid screening to identify promising candidates for further development. The integration of novel building blocks like this compound into these workflows is a key strategy in modern chemical research to accelerate the pace of innovation.

Theoretical and Computational Investigations of N Methylpyrrolidine 1 Carbothiohydrazide

Quantum Chemical Calculations for Molecular Structure and Electronic States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the molecular and electronic characteristics of N-Methylpyrrolidine-1-carbothiohydrazide. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains several single bonds, multiple energy minima, or conformers, can exist.

Conformational analysis involves systematically searching for these different stable conformers and determining their relative energies. nih.gov This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred shape. Studies on similar hydrazine-1-carbothioamide derivatives show that the central thioamide and amide moieties can adopt distinct folded or extended conformations depending on the nature of the substituents. mdpi.com For instance, X-ray analysis of a related compound, N-Methylpyrrolidine-1-carbothioamide, revealed two slightly different molecular conformations present in the asymmetric unit cell, with the N-methylthioformamide unit and the pyrrolidine (B122466) ring being nearly planar. nih.gov The dihedral angles between these planar groups were found to be 5.9 (5)° and 5.9 (4)°. acs.org Computational searches on this compound would similarly explore the rotation around the C-N and N-N bonds to identify the lowest energy structures, which are likely stabilized by the intramolecular interactions discussed in section 6.2. mdpi.comnih.gov

Table 1: Representative Geometrical Parameters from a Related Carbothioamide

| Parameter | Molecule 1 | Molecule 2 | Source |

| Dihedral Angle (thioformamide/pyrrolidine) | 5.88 (46)° | 5.92 (39)° | nih.gov |

| N-H···S Bond Length (H···S) | 2.73 Å | 2.64 Å | nih.gov |

| N-H···S Bond Angle | 145° | 150° | nih.gov |

Note: Data is for the closely related compound N-Methylpyrrolidine-1-carbothioamide and is presented to illustrate typical computational and crystallographic findings.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. acs.orgnih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, making it easier to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and lower chemical reactivity. irjweb.comwikipedia.org

Computational studies on analogous thiosemicarbazone and hydrazide derivatives, performed using DFT methods like B3LYP with a 6-311+G(d,p) basis set, have calculated HOMO-LUMO energy gaps to be in the range of 3.0 to 3.9 eV. acs.orgnih.govnih.gov The distribution of the HOMO and LUMO across the molecule is also significant. In many thiosemicarbazide (B42300) derivatives, the HOMO is often localized on the sulfur atom and the hydrazone moiety, indicating these are the primary sites for nucleophilic attack. The LUMO is typically distributed over the heterocyclic ring system, highlighting potential sites for electrophilic attack. lew.ro

Table 2: Representative Frontier Molecular Orbital Energies from Analogous Compounds

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method |

| Chromone-Thiosemicarbazone (3a) | - | - | 3.053 | B3LYP/6-311+G(d,p) acs.orgnih.gov |

| Chromone-Thiosemicarbazone (3b) | - | - | 3.118 | B3LYP/6-311+G(d,p) acs.orgnih.gov |

| Nicotinohydrazide Derivative | -5.1767 | -1.2770 | 3.8997 | B3LYP/6-311G++(d,p) nih.gov |

Note: This table presents data from similar classes of compounds to illustrate the typical range of FMO energy gaps calculated by DFT methods.

Computational Modeling of Tautomerism and Intramolecular Interactions

Thiosemicarbazides are known to exhibit thione-thiol tautomerism due to the presence of the -NH-C=S functional group. researchgate.net This involves the migration of a proton from the nitrogen atom to the sulfur atom, resulting in an equilibrium between the thione (C=S) form and the thiol (C-SH) form. Computational methods, particularly DFT, are used to calculate the relative energies of these tautomers in both the gas phase and in different solvents to predict which form is more stable. acs.org

Intramolecular interactions, especially hydrogen bonds, play a crucial role in stabilizing specific conformations and tautomers. In this compound, the geometry is favorable for the formation of intramolecular hydrogen bonds, such as N-H···S or N-H···N. semanticscholar.orgunito.it Computational studies on the closely related N-Methylpyrrolidine-1-carbothioamide have confirmed the presence of an intramolecular N-H···S hydrogen bond. nih.gov DFT calculations can quantify the strength of these interactions by analyzing bond lengths, angles, and stabilization energies derived from Natural Bond Orbital (NBO) analysis. acs.org NBO analysis examines the delocalization of electron density from a filled donor orbital (like a lone pair on nitrogen) to an empty acceptor orbital (like an antibonding orbital of a nearby bond), providing a quantitative measure of the interaction's stabilizing energy. nih.gov

Prediction of Reactivity Pathways and Transition State Geometries via Computational Methods

Computational chemistry is instrumental in mapping out potential reaction pathways and understanding reaction mechanisms at a molecular level. Thiosemicarbazides are versatile precursors in the synthesis of various heterocyclic compounds, often acting as polyfunctional nucleophiles. researchgate.net

Ligand Field Theory and Computational Studies of Metal Coordination Mechanisms

The thiosemicarbazide moiety is an excellent chelating ligand for transition metal ions due to the presence of soft sulfur and hard nitrogen donor atoms. researchgate.netnih.gov This allows this compound to form stable complexes with a variety of metals, including copper, nickel, cobalt, and palladium. jocpr.comnih.gov

Ligand Field Theory (LFT), an extension of molecular orbital theory, describes the electronic structure of these coordination complexes. wikipedia.orglibretexts.org It explains how the interaction between the ligand's orbitals and the metal's d-orbitals leads to a splitting of the d-orbital energies. youtube.com The magnitude of this splitting and the resulting electronic configuration determine the complex's geometry, color, magnetic properties, and reactivity. wikipedia.org

Computational studies, again primarily using DFT, are employed to model these metal complexes. nih.govnih.gov These calculations can:

Calculate the electronic structure, including the HOMO-LUMO gap of the complex. Upon coordination to a metal, the HOMO-LUMO gap of a ligand typically decreases, which can be correlated with enhanced biological activity. researchgate.net

Analyze the nature of the metal-ligand bond by examining orbital contributions and charge distribution.

These computational models provide a detailed picture of the coordination behavior of this compound, complementing experimental techniques like X-ray crystallography and spectroscopy. scispace.com

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules over time, particularly in a condensed phase like a solution. matlantis.commdpi.com MD simulations model the molecule and its surrounding solvent (e.g., water) using a classical force field, which describes the potential energy of the system as a function of atomic positions.

For this compound, MD simulations can provide critical insights into:

Solvent Effects: The conformation and intramolecular hydrogen bonding of the molecule can change significantly in different solvents. MD simulations can model these explicit solute-solvent interactions, showing how solvent molecules arrange themselves around the solute (solvation shells) and how they compete with or promote intramolecular bonds. researchgate.netnih.gov

Intermolecular Interactions: In solution, molecules of this compound can interact with each other, potentially forming dimers or larger aggregates. MD simulations can predict the propensity for this self-association by calculating the free energy of interaction and analyzing the types of intermolecular forces involved (e.g., hydrogen bonds, van der Waals forces). nih.gov

Dynamics: MD generates a trajectory of atomic motion over time, allowing for the study of conformational flexibility and the dynamics of hydrogen bond formation and breakage. matlantis.complos.org

These simulations bridge the gap between the static picture of a single optimized molecule and its dynamic behavior in a realistic chemical environment.

Future Research Directions and Emerging Avenues for N Methylpyrrolidine 1 Carbothiohydrazide

Development of Next-Generation Synthetic Methodologies

The synthesis of N-Methylpyrrolidine-1-carbothiohydrazide is not yet prominently documented, presenting an immediate opportunity for methodological innovation. Drawing inspiration from the synthesis of analogous compounds, such as N-Methylpyrrolidine-1-carbothioamide nih.gov, and the general chemistry of carbothiohydrazides arkat-usa.orgbohrium.comresearchgate.net, several forward-looking synthetic strategies can be envisioned.

Future synthetic methodologies will likely focus on efficiency, sustainability, and the ability to generate derivatives with diverse functionalities. The development of one-pot syntheses, microwave-assisted reactions, and flow chemistry processes could significantly accelerate the exploration of this compound's chemical space. Furthermore, the use of greener solvents and catalysts will be a critical aspect of next-generation approaches, aligning with the broader goals of sustainable chemistry.

| Potential Synthetic Route | Reactants | Reagents/Catalysts | Anticipated Advantages |

| Route A: From N-Methylpyrrolidine | N-methylpyrrolidine, Carbon disulfide, Hydrazine (B178648) hydrate (B1144303) | Base catalyst | Atom economical, readily available starting materials |

| Route B: From Thiocarbonyl Dihydrazide | N-methylpyrrolidine, Thiocarbonyl dihydrazide | Acid catalyst | Direct introduction of the carbothiohydrazide moiety |

| Route C: From a Pyrrolidinium Salt | 1-Methyl-1-pyrrolidinium iodide, Potassium thiocyanate, Hydrazine | Phase-transfer catalyst | Potential for high purity and yield |

Exploration of Undiscovered Reactivity Pathways and Transformations

The this compound molecule is adorned with multiple reactive sites, including the nucleophilic nitrogen atoms of the hydrazone and pyrrolidine (B122466) moieties, and the thione group. This arrangement opens the door to a wide array of chemical transformations that remain to be explored.

A primary area of future investigation will be its utility as a building block in the synthesis of novel heterocyclic systems. The carbothiohydrazide functionality is a well-established precursor for the construction of five- and six-membered rings such as triazoles, thiadiazoles, and pyrazoles. arkat-usa.orgbohrium.comresearchgate.net The influence of the N-methylpyrrolidine substituent on the regioselectivity and stereoselectivity of these cyclization reactions will be a key research question.

Furthermore, the reactivity of the thione group could be exploited in various transformations, including S-alkylation, oxidative cyclization, and conversion to the corresponding oxo-derivatives. The exploration of its behavior in multicomponent reactions could also lead to the discovery of novel molecular scaffolds with potential biological or material applications.

Advanced Ligand Design for Tailored Coordination Properties and Functional Materials

The presence of nitrogen and sulfur donor atoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. frontiersin.orgnih.govuci.edu The design of metal complexes with this ligand could lead to new functional materials with interesting magnetic, optical, or catalytic properties.

Future research in this area will focus on creating ligands with tailored coordination properties. By introducing additional functional groups onto the pyrrolidine ring or the hydrazone moiety, it will be possible to fine-tune the electronic and steric properties of the ligand, thereby influencing the geometry and reactivity of the resulting metal complexes. For instance, the synthesis of chiral derivatives could lead to new catalysts for asymmetric synthesis.

The exploration of its coordination with a variety of metal ions, from transition metals to lanthanides, will be crucial. The resulting complexes could find applications as single-molecule magnets, luminescent probes, or catalysts for a range of organic transformations.

| Metal Ion | Potential Coordination Mode | Potential Application of the Complex | | :--- | :--- | :--- | :--- | | Copper(II) | Bidentate (N,S) or Tridentate (N,N,S) | Catalysis in oxidation reactions | | Zinc(II) | Bidentate (N,S) | Fluorescent sensor for biological imaging | | Ruthenium(II) | Tridentate (N,N,S) | Anticancer agent, photosensitizer | | Lanthanide(III) | Polydentate | Luminescent material for lighting and displays |

Synergistic Approaches Combining Experimental and Advanced Computational Studies

The synergy between experimental work and advanced computational studies will be paramount in accelerating the understanding of this compound. nih.govmdpi.comresearchgate.net Density Functional Theory (DFT) calculations can provide invaluable insights into the compound's electronic structure, conformational preferences, and spectroscopic properties.

Computational modeling can be employed to predict the outcomes of synthetic reactions, guiding the design of more efficient and selective methodologies. Furthermore, molecular docking simulations can be used to explore the potential interactions of this compound and its derivatives with biological targets, thereby identifying promising candidates for drug discovery.

In the realm of materials science, computational screening can help to identify the most promising metal complexes for specific applications, based on their predicted electronic and magnetic properties. This in-silico-first approach can significantly reduce the experimental effort required to discover new functional materials.

Innovations in In-Situ Characterization for Mechanistic Elucidation

A deep understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new reactivity. Innovations in in-situ characterization techniques will play a pivotal role in this endeavor.

Techniques such as in-situ NMR spectroscopy, ReactIR (in-situ infrared spectroscopy), and mass spectrometry can provide real-time information on the formation of intermediates and byproducts during a chemical reaction. This data is crucial for elucidating complex reaction pathways and for optimizing reaction conditions to maximize the yield and selectivity of the desired product.

The application of these advanced analytical techniques to the study of the synthesis, cyclization reactions, and coordination chemistry of this compound will undoubtedly lead to a deeper understanding of its chemical behavior and unlock its full potential in various scientific disciplines.

Q & A

Basic Question: What are the recommended synthetic methodologies for N-Methylpyrrolidine-1-carbothiohydrazide, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves multi-step reactions starting with pyrrolidine derivatives. Key steps include:

- Cyclization of precursors to form the pyrrolidine ring, followed by methylation at the nitrogen position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

- Introduction of the carbothiohydrazide moiety via condensation with thiosemicarbazide in refluxing ethanol or methanol, monitored by TLC for completion .

- Optimization : Reaction yields are sensitive to temperature (60–80°C), solvent polarity (prefer ethanol/water mixtures), and stoichiometric ratios (1:1.2 for thiosemicarbazide). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Basic Question: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methyl group integration (δ ~2.3 ppm for N–CH₃) and thiocarbonyl (C=S) absence of splitting .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]⁺) and rule out byproducts .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, particularly the planarity of the carbothiohydrazide group .

- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential release of volatile amines or sulfur-containing byproducts .

- Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in activity data (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Structural Variability : Minor substituent changes (e.g., electron-withdrawing groups on the phenyl ring) can alter binding affinities. Perform SAR studies with systematically modified derivatives .

- Assay Conditions : Standardize testing protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across labs to ensure comparability .

- Synergistic Effects : Evaluate interactions with co-administered agents or metal ions (e.g., Cu²⁺), which may enhance or inhibit activity .

Advanced Question: What strategies are effective for studying the coordination chemistry of this compound with transition metals?

Answer:

- Ligand Design : The thiocarbonyl and hydrazide groups act as bidentate ligands , favoring octahedral or square-planar geometries with Co(II), Ni(II), or Cu(II). Use molar ratio methods (Job’s plot) to determine stoichiometry (e.g., 1:1 or 1:2 metal:ligand) .

- Characterization : Employ UV-Vis (d-d transitions), ESR (for Cu(II)), and magnetic susceptibility measurements to confirm metal-ligand binding .

- Application Screening : Test complexes for catalytic (e.g., oxidation reactions) or bioactive properties (e.g., DNA cleavage) .

Advanced Question: How can computational modeling enhance the understanding of this compound’s reactivity and target interactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites and redox behavior .

- Molecular Docking : Simulate binding modes with biological targets (e.g., enzyme active sites) using AutoDock Vina. Validate with experimental IC₅₀ values .

- MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects) over 100-ns trajectories .

Advanced Question: What methodologies are recommended for evaluating the stability of this compound under varying pH and temperature conditions?

Answer:

- Kinetic Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere .

- Photostability : Expose to UV light (λ = 254 nm) and assess changes using FTIR to detect oxidation byproducts (e.g., sulfoxides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.